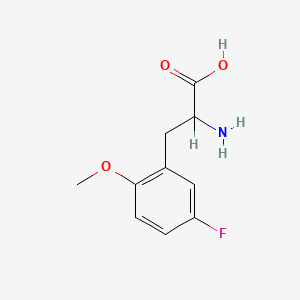

5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Description

Significance of Fluorine Substitution in Amino Acid Chemistry for Research Applications

The substitution of hydrogen with fluorine in amino acids offers a powerful tool for researchers. Fluorine is the most electronegative element, and its presence can modulate a molecule's acidity, basicity, hydrophobicity, and reactivity. nih.gov This "fluorine effect" can lead to enhanced metabolic stability, increased membrane permeability, and more potent binding to biological targets. nih.gov These altered properties make fluorinated amino acids invaluable for developing novel therapeutic agents and for studying protein structure and function. nih.gov The small size of the fluorine atom, second only to hydrogen, allows it to be incorporated with minimal steric disruption. nih.gov

The use of fluorinated amino acids extends to advanced imaging techniques. The stable isotope ¹⁹F allows for nuclear magnetic resonance (NMR) spectroscopy studies, providing insights into protein environments and dynamics. nih.gov Furthermore, the radioisotope ¹⁸F is a key component in positron emission tomography (PET), a powerful molecular imaging technique used in diagnostics. nih.gov

Overview of Substituted Phenylalanines in Academic Inquiry

Phenylalanine, an essential aromatic amino acid, has been a frequent target for chemical modification in research. wikipedia.org Substituted phenylalanines, where one or more hydrogen atoms on the phenyl ring are replaced with other atoms or functional groups, have been synthesized and studied extensively. nih.gov These modifications are performed to probe structure-activity relationships, enhance biological activity, and create molecular tools for various research applications. nih.govnih.gov

The introduction of substituents can influence how the amino acid interacts with its biological targets, such as enzymes or receptors. For instance, studies have explored how substitutions at the meta position of the phenylalanine ring can affect its interaction with the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein implicated in cancer. nih.gov

Scope of Research on Fluorinated Methoxy (B1213986) Phenylalanine Analogs

Within the broad class of substituted phenylalanines, those containing both fluorine and methoxy groups represent a specific area of interest. The combination of these two functional groups can impart a unique set of physicochemical properties. The electron-withdrawing nature of fluorine is complemented by the electron-donating and steric characteristics of the methoxy group.

Research into these dual-substituted analogs, such as 5-FLUORO-2-METHOXY-DL-PHENYLALANINE, aims to fine-tune the electronic and steric properties of phenylalanine to achieve specific biological effects. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, the principles governing the study of other fluorinated and methoxy-substituted compounds provide a framework for understanding its potential applications. For example, the synthesis of various fluorinated phenylalanine analogs, including those with methoxy groups, has been reported in the context of developing novel therapeutic agents. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 603105-80-2 sigmaaldrich.com |

| Molecular Formula | C10H12FNO3 |

| Appearance | Solid |

| Storage Temperature | Ambient Temperature |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQPUAYMLZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304645 | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603105-80-2 | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603105-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Fluorinated Amino Acid Scaffolds

Chemo-enzymatic Approaches to Fluorinated Phenylalanines

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering efficient routes to chiral fluorinated amino acids. nih.govrsc.orgfrontiersin.org These approaches often involve enzymes for key stereoselective transformations.

Reductive Amination and Transamination Techniques

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of fluorinated phenylalanines, this typically involves the reaction of a fluorinated phenylpyruvic acid with an amine source in the presence of a reducing agent. nih.govnih.gov The reaction proceeds through an imine intermediate which is then reduced to the final amino acid. wikipedia.orgnih.gov Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for imines over ketones. masterorganicchemistry.comorganic-chemistry.org

Transamination reactions, often catalyzed by transaminases, provide another enzymatic route. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For instance, fluorinated phenylpyruvic acids can be converted to their corresponding amino acids using a suitable amino donor and a transaminase enzyme. nih.gov A study demonstrated the synthesis of a series of fluorinated phenylalanines through transamination reactions between the sodium salt of fluorophenylpyruvic acids and pyridinophane derivatives in the presence of zinc(II) acetate (B1210297), yielding the desired amino acids in moderate yields and enantiomeric excesses. nih.gov

Deracemization and Hydroamination Strategies

Deracemization is a process that converts a racemic mixture into a single enantiomer. Enzymatic deracemization can be achieved through various strategies, including the stereoselective hydrolysis of racemic esters or amides. mdpi.com For example, a hydrolase can selectively hydrolyze one enantiomer of a racemic fluorinated arylcarboxylic acid ester, leaving the other enantiomer unreacted, thereby achieving kinetic resolution. mdpi.com While not a direct synthesis of the amino acid backbone, this method is crucial for obtaining enantiomerically pure starting materials or final products.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a less common but still viable strategy. This can be achieved using metal catalysts or enzymes.

Chemical Synthesis Routes for Substituted Phenylalanines

Traditional chemical synthesis offers a broad range of methods for constructing substituted phenylalanines. These routes provide flexibility in introducing various substituents onto the aromatic ring and the amino acid backbone. A known synthesis of 2-fluoro-4-methoxy-DL-phenylalanine was achieved through a multi-step chemical process starting from 2-amino-4-nitrotoluene. acs.orgacs.org

Alkylation of Glycine (B1666218) via Metal Complexes (e.g., Ni(II))

A powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of glycine Schiff base complexes, particularly with Ni(II). nih.govnih.govresearchgate.net In this approach, a chiral ligand coordinates to a Ni(II) ion along with a glycine Schiff base, creating a chiral nucleophilic glycine equivalent. nih.gov This complex can then be alkylated with an appropriate electrophile, such as a substituted benzyl (B1604629) halide. researchgate.netacs.org The chiral auxiliary directs the alkylation to occur stereoselectively. nih.govresearchgate.net Subsequent hydrolysis of the resulting complex yields the desired α-amino acid and allows for the recovery of the chiral auxiliary. acs.org This method is advantageous for its potential for large-scale synthesis and high diastereoselectivity. nih.gov

| Alkylation Reaction Component | Function |

| Glycine Schiff Base-Ni(II) Complex | Chiral nucleophilic glycine equivalent |

| Substituted Benzyl Halide | Electrophile providing the side chain |

| Chiral Auxiliary | Controls the stereochemical outcome |

| Base | Promotes the alkylation reaction |

Transamination Reactions with Fluorophenylpyruvic Acids

As mentioned in the chemo-enzymatic section, transamination is a key reaction. Chemically, this can be mimicked using pyridoxal (B1214274) phosphate (B84403) (PLP) model systems. The reaction involves the condensation of a fluorophenylpyruvic acid with a chiral amine, followed by isomerization and hydrolysis to yield the fluorinated phenylalanine. nih.gov The use of chiral auxiliaries can impart stereoselectivity to the process.

| Transamination Reaction Details | |

| Substrate | o, m, or p-fluoro or (trifluoromethyl)phenylpyruvic acids |

| Reagent | (R) or (S)-(15-aminomethyl-14-hydroxy-5,5-dimethyl-2,8-dithia16pyridinophanes) |

| Catalyst/Promoter | Zinc(II) acetate, NaOMe |

| Outcome | Modest enantiomeric excesses (33–66% ee) and moderate yields |

*Table based on a study of transamination reactions for synthesizing fluorinated phenylalanines. nih.gov *

Direct Radiofluorination of Phenylalanine Analogues

For applications in positron emission tomography (PET), the introduction of the radioactive fluorine-18 (B77423) (¹⁸F) isotope is crucial. wikipedia.org Direct radiofluorination of phenylalanine and its analogues can be achieved using electrophilic fluorinating agents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). nih.gov These reactions can produce a mixture of ortho, meta, and para isomers. nih.gov Another approach involves the nucleophilic radiofluorination of precursor molecules. acs.orgmdpi.com For example, arylstannanes can be effective precursors for copper-mediated radiofluorination with [¹⁸F]KF. acs.org This method has been successfully applied to the synthesis of protected [¹⁸F]F-phenylalanine. acs.org

| Radiofluorination Method | Reagent/Precursor | Key Features |

| Electrophilic Fluorination | [¹⁸F]F₂ or [¹⁸F]AcOF | Can directly fluorinate the aromatic ring of phenylalanine, but may result in isomeric mixtures. nih.gov |

| Nucleophilic Fluorination | Arylstannanes and [¹⁸F]KF with Cu(OTf)₂ | Fast reaction times and compatibility with various arene substrates. acs.org |

| Nucleophilic Fluorination | Nitro-substituted precursors | SNAr reaction for introducing ¹⁸F. mdpi.com |

Synthetic Pathways for Fluoro-Methoxy Phenylalanine Isomers (e.g., 2-Fluoro-4-Methoxy-DL-Phenylalanine)

A common and robust method for converting aromatic aldehydes into α-amino acids is the Erlenmeyer-Plöchl synthesis . wikipedia.orgchemeurope.com This classical reaction involves the condensation of an aldehyde with an N-acylglycine (typically N-acetylglycine or hippuric acid) in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. beilstein-journals.org This process forms an intermediate known as an azlactone (or oxazolone). Subsequent reduction and hydrolysis of the azlactone ring yields the desired racemic α-amino acid. wikipedia.org

Applying this strategy, 5-Fluoro-2-methoxy-DL-phenylalanine could be synthesized by the condensation of 5-fluoro-2-methoxybenzaldehyde (B106407) with N-acetylglycine, followed by reduction and hydrolysis of the resulting azlactone.

A detailed, multi-step synthesis for the related isomer, 2-Fluoro-4-methoxy-DL-phenylalanine , was reported by Bennett and Niemann, providing a clear precedent for this type of transformation. The pathway begins with the fluorination of an activated aromatic ring and proceeds through several functional group manipulations to build the final amino acid structure. The key steps involve the conversion of a substituted toluene (B28343) into the corresponding benzyl halide, which is then used to alkylate a protected glycine equivalent (diethyl α-acetamidomalonate). Final hydrolysis and decarboxylation afford the target amino acid. youtube.com

Below is an interactive data table detailing the steps described for the synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine.

Interactive Data Table: Synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine Data sourced from Bennett and Niemann, 1950. youtube.com

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-4-nitrotoluene | 1. NaNO₂, HBF₄2. Heat | 2-Fluoro-4-nitrotoluene | 58 |

| 2 | 2-Fluoro-4-nitrotoluene | H₂, Pd/C | 2-Fluoro-4-aminotoluene | 93 |

| 3 | 2-Fluoro-4-aminotoluene | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 2-Fluoro-4-hydroxytoluene | 86 |

| 4 | 2-Fluoro-4-hydroxytoluene | Dimethyl sulfate, NaOH | 2-Fluoro-4-methoxytoluene | 85 |

| 5 | 2-Fluoro-4-methoxytoluene | KMnO₄ | 2-Fluoro-4-methoxybenzoic acid | 55 |

| 6 | 2-Fluoro-4-methoxybenzoic acid | SOCl₂ | 2-Fluoro-4-methoxybenzoyl chloride | 97 |

| 7 | 2-Fluoro-4-methoxybenzoyl chloride | 1. Diazomethane2. HCl | 2-Fluoro-4-methoxybenzyl chloride | 81 |

| 8 | 2-Fluoro-4-methoxybenzyl chloride | Diethyl acetamidomalonate, NaOEt | Diethyl α-acetamido-α-(2-fluoro-4-methoxybenzyl)-malonate | 85 |

Biological Activities and Mechanistic Investigations in Non Human Research Models

Modulation of Neurotransmitter-Related Biological Pathways

Direct studies detailing the effects of 5-Fluoro-2-methoxy-DL-phenylalanine on neurotransmitter pathways have not been identified. However, the parent molecule, phenylalanine, is a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govnih.gov The metabolic conversion of phenylalanine to tyrosine is the rate-limiting step in this pathway. nih.gov

Research on phenylalanine metabolism and its effects in the brain provides a framework for potential neurological activity. For instance, in the context of phenylketonuria (PKU), a disorder characterized by high levels of phenylalanine, the amino acid and its metabolites have been shown to inhibit enzymes like ATP diphosphohydrolase in rat brain synaptosomes. nih.gov This inhibition could lead to increased extracellular ATP, a substance with known neurotoxic potential, suggesting a possible mechanism for brain damage in PKU. nih.gov

Furthermore, other fluorinated compounds containing a phenyl group have demonstrated activity within the central nervous system. For example, a compound identified as (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, which modulates serotonin (B10506) receptors, has shown anticonvulsant and anxiolytic-like properties in a mouse model of Fragile X syndrome. acs.org While structurally distinct from this compound, this finding illustrates that fluorinated phenyl compounds can interact with critical neurological targets. The introduction of fluorine and methoxy (B1213986) groups to the phenylalanine scaffold could potentially alter its transport across the blood-brain barrier and its interaction with enzymes and receptors involved in neurotransmitter synthesis and signaling.

**3.2. Enzyme Inhibition Studies

Fluorinated amino acids are widely recognized for their potential as enzyme inhibitors. nih.gov The unique properties of the fluorine atom can alter the electronic environment of the molecule, influencing its binding affinity and reactivity within an enzyme's active site.

Enzyme Inhibition Studies

P450-Mediated Oxidation and Rearrangement Mechanisms

There is no specific research detailing the P450-mediated oxidation of this compound. However, Cytochrome P450 (P450) enzymes are a major family of heme-containing monooxygenases known to metabolize a vast array of compounds, including fluorinated molecules. manchester.ac.uknih.gov P450s can catalyze various reactions such as hydroxylation and C-F bond cleavage (defluorination). manchester.ac.uknih.gov

Computational and experimental studies on other fluorinated aromatic compounds have shown that P450s can facilitate oxidative defluorination. manchester.ac.uk This process can sometimes lead to the formation of reactive metabolites. For example, the human liver P450 isozymes 1A2 and 3A4 were found to react with the drug sunitinib (B231) via oxidative defluorination, producing a toxic quinoneimine metabolite. manchester.ac.uk The mechanism is thought to involve the formation of an epoxide on the aromatic ring, followed by rearrangement. manchester.ac.uk It is plausible that this compound could be a substrate for similar P450-mediated reactions, potentially leading to hydroxylation or defluorination, although this remains to be experimentally verified. The presence of phenylalanine residues within the active site of some P450 enzymes, such as CYP2C9, has been shown to be critical for substrate binding and catalytic orientation. nih.gov

Influence on Potassium Channel Antagonists (e.g., Kv1.5)

No studies directly linking this compound to the Kv1.5 potassium channel have been found. The Kv1.5 channel, encoded by the KCNA5 gene, is a voltage-gated potassium channel that plays a significant role in the repolarization phase of the action potential in various tissues, including the human atrium. nih.govwikipedia.org As such, it is a key target for the development of antiarrhythmic drugs, particularly for atrial fibrillation. nih.gov

The function of Kv1.5 channels can be modulated by various factors, including protein kinases and phosphatases, which often require an intact cytoskeleton to exert their effects. nih.gov For instance, protein kinase C (PKC) activation has been shown to reduce Kv1.5 currents, an effect that is enhanced by the presence of the Kvβ1.2 subunit. uniprot.org While direct evidence is lacking for this compound, the broader class of phenylalanine analogs is of interest in modulating ion channel activity. The substitution pattern on the phenyl ring would be a critical determinant of any potential interaction with the Kv1.5 channel or its associated regulatory proteins.

Reverse Transcriptase Inhibition (e.g., Moloney Murine Leukaemia Virus RT)

There is no available information in the scientific literature regarding the inhibition of Moloney Murine Leukaemia Virus Reverse Transcriptase (M-MLV RT) by this compound or other phenylalanine derivatives. Studies on M-MLV RT inhibition have identified other classes of compounds, such as halogenated polyadenylic acids and tetrahydroxyxanthones, as potent inhibitors. nih.govnih.gov

Incorporation into Peptides and Proteins

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful technique in protein engineering to introduce novel chemical and physical properties. nih.govmdpi.com Fluorinated phenylalanines are of particular interest due to the unique characteristics of fluorine, which can enhance protein stability, influence folding, and serve as a probe for NMR studies. nih.govmdpi.com

In Vitro Cellular Studies (Excluding Clinical Human Data)

Antiviral Activities (e.g., HIV Capsid Modulators)

Research into novel anti-HIV agents has identified the viral capsid protein (CA) as a promising target due to its crucial roles throughout the viral life cycle. Phenylalanine derivatives have emerged as a significant class of compounds that can modulate HIV capsid function.

Studies on dimerized phenylalanine derivatives have shown that specific substitutions significantly influence their antiviral potency. The inclusion of a fluorine atom on the phenylalanine ring and a methoxyl group on a connected aniline (B41778) moiety has been found to be advantageous for anti-HIV activity. researchgate.netresearchgate.net For instance, a series of dimerized phenylalanine derivatives demonstrated that these substitutions contribute to enhanced antiviral effects. researchgate.net

Further investigations into 2-pyridone-bearing phenylalanine derivatives revealed that fluorine substitution can enhance anti-HIV-2 activity. nih.gov In one study, the introduction of a fluorine atom to the phenylalanine core of these derivatives led to a compound with an EC50 value of 5.36 ± 0.98 μM against HIV-1. nih.gov Another compound from the same study, without the fluorine substitution but with a different modification, showed potent activity against HIV-2 with an EC50 of 4.86 ± 1.71 μM. nih.gov

The lead compound PF-74, a known HIV-1 capsid inhibitor, serves as a benchmark for many of these studies. Newly synthesized phenylalanine derivatives are often compared to PF-74 to gauge their relative potency. For example, certain 4-methoxy-N-methylaniline substituted phenylalanine derivatives have displayed significant anti-HIV-1 activity, with EC50 values in the low micromolar range, albeit slightly weaker than PF-74. nih.gov

Table 1: Antiviral Activity of Representative Phenylalanine Derivatives against HIV-1

| Compound/Derivative Class | Target | EC50 (µM) | Cell Line | Reference |

| Dimerized Phenylalanine Derivative (Q-c4) | HIV-1 IIIB | 0.57 | - | researchgate.net |

| 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) | HIV-1 | 5.14 ± 1.62 | MT-4 | nih.gov |

| Indolin-5-amine substituted phenylalanine (V-25i) | HIV-1 | 2.57 ± 0.79 | MT-4 | nih.gov |

| 2-Pyridone-bearing Phenylalanine Derivative (FTC-2) | HIV-1 | 5.36 ± 0.98 | MT-4 | nih.gov |

| PF-74 (Reference Compound) | HIV-1 | 0.42 | - | nih.gov |

Evaluation of Antimicrobial Activity

The antimicrobial potential of phenylalanine derivatives has also been a subject of investigation, revealing activity against various bacterial strains. The structural modifications of the phenylalanine backbone play a critical role in determining the spectrum and potency of the antimicrobial effects.

One area of research has focused on N-terminally protected phenylalanine derivatives, such as Fmoc-phenylalanine (Fmoc-F). Studies have shown that Fmoc-F exhibits antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgjohnshopkins.edu The mechanism of action is thought to be related to its surfactant-like properties, which lead to the disruption of bacterial cell membranes. rsc.orgjohnshopkins.edu At lower concentrations, it may inhibit bacterial growth by entering the cells and reducing glutathione (B108866) levels, while at higher concentrations, it can induce oxidative and osmotic stress, leading to bacterial cell death. rsc.org

Another class of compounds, cationic surfactant analogues derived from L-phenylalanine esters, has also demonstrated antibacterial properties. The activity of these compounds is influenced by the length of their alkyl chains, with an observed increase in activity corresponding to increased chain length, up to a certain point (a "cut-off effect"). nih.gov These esters were generally found to be more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Representative Phenylalanine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity Metric | Value | Reference |

| Fmoc-phenylalanine (Fmoc-F) | Gram-positive bacteria (e.g., MRSA) | - | Active | rsc.orgjohnshopkins.edu |

| Cationic L-Phenylalanine Esters (C12) | Gram-positive bacteria | MIC | - | nih.gov |

| Cationic L-Phenylalanine Esters (C8/C10) | Gram-negative bacteria | MIC | - | nih.gov |

It is important to note that while these findings on related compounds are informative, the specific antimicrobial profile of this compound remains to be elucidated through direct testing.

Metabolic Fate and Biotransformation Research in Preclinical Contexts

Pathways of Catabolic Degradation and Stability

The introduction of a fluorine atom into phenylalanine can significantly influence its stability and degradation pathways. nih.gov Fluorine's high electronegativity creates a strong covalent bond with carbon, which can enhance the metabolic stability of the molecule compared to its non-fluorinated counterpart. nih.gov This "fluoro-stabilization effect" has been observed to increase the catabolic stability of proteins and peptides when fluorinated amino acids are incorporated. nih.gov

While direct studies on the catabolic degradation of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE are not extensively detailed in the available literature, inferences can be drawn from the metabolism of similar compounds. For instance, the degradation of DL-phenylalanine has been studied in microorganisms like Aspergillus niger, which utilizes distinct pathways for the D- and L-isomers. nih.govnih.gov The degradation of the phenylalanine backbone could potentially follow similar initial steps, such as transamination or oxidative deamination, to form the corresponding phenylpyruvic acid derivative.

The stability of fluorinated compounds is a key area of research. For example, studies on 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) have shown that its degradation is pH-dependent, with stability increasing at a higher pH. nih.gov This suggests that the stability of this compound in a biological system could also be influenced by the pH of the surrounding environment.

| Factor | Influence on Stability | Supporting Evidence from Related Compounds |

| Fluorine Substitution | Enhances metabolic stability due to the strong carbon-fluorine bond. nih.gov | Increased catabolic stability of peptides and proteins incorporating fluorinated phenylalanines. nih.gov |

| pH | Degradation rate can be pH-dependent. | 5-fluoro-2'-deoxycytidine shows improved stability with an increase in pH. nih.gov |

Enzymatic Biotransformations and Their Characterization

The biotransformation of this compound is expected to be mediated by a variety of enzymes that act on amino acids. Based on studies of DL-phenylalanine metabolism in Aspergillus niger, the initial steps of degradation are initiated by D-Amino acid oxidase for the D-isomer and L-phenylalanine: 2-oxoglutaric acid aminotransferase for the L-isomer. nih.govnih.gov It is plausible that similar enzymes would be involved in the initial biotransformation of this compound.

Following the initial deamination or transamination, further enzymatic processes would likely occur. In the case of phenylalanine degradation by Aspergillus niger, phenylpyruvate oxidase and phenylpyruvate decarboxylase activities have been demonstrated. nih.govnih.gov Phenylacetate hydroxylase is another key enzyme that converts phenylacetic acid to hydroxylated forms. nih.govnih.gov Given the methoxy (B1213986) group at the 2-position of this compound, O-demethylation by cytochrome P450 enzymes could also be a potential biotransformation pathway.

| Enzyme Class | Potential Role in Biotransformation | Evidence from Phenylalanine Metabolism |

| D-Amino Acid Oxidase | Initiation of degradation of the D-isomer. nih.govnih.gov | Confirmed activity in Aspergillus niger for D-phenylalanine. nih.govnih.gov |

| Aminotransferases | Initiation of degradation of the L-isomer. nih.govnih.gov | L-phenylalanine: 2-oxoglutaric acid aminotransferase activity in Aspergillus niger. nih.govnih.gov |

| Oxidases/Decarboxylases | Further processing of the keto acid intermediate. nih.govnih.gov | Phenylpyruvate oxidase and decarboxylase activity demonstrated. nih.govnih.gov |

| Hydroxylases | Ring hydroxylation. nih.govnih.gov | Phenylacetate hydroxylase converts phenylacetic acid to hydroxylated forms. nih.govnih.gov |

| Cytochrome P450s | O-demethylation of the methoxy group. | A common metabolic pathway for compounds containing methoxy groups. |

Identification and Analysis of Metabolites in Non-Human Biological Systems

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying fluorinated metabolites in biological fluids without the need for radiolabeling or complex extraction procedures. nih.gov

While specific metabolites of this compound have not been documented in the reviewed literature, the catabolism of a related compound, 5'-deoxy-5-fluorouridine (5'-dFUrd), provides a potential analogue for the types of metabolites that could be formed. The catabolism of 5'-dFUrd leads to the formation of several fluorinated metabolites, including 5-fluorouracil (B62378), 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine (FBAL). nih.gov This suggests that the degradation of the fluorinated aromatic ring of this compound could potentially lead to the formation of fluorinated benzoic acid derivatives or other ring-opened products.

Furthermore, studies on the metabolism of phenylalanine in mouse models of phenylketonuria have identified metabolites such as phenyllactic acid. nih.gov It is conceivable that an analogous metabolite, 5-fluoro-2-methoxy-phenyllactic acid, could be formed from this compound.

| Potential Metabolite Type | Analytical Method | Example from Analogous Compounds |

| Fluorinated Metabolites | 19F NMR Spectroscopy nih.gov | 5-fluorouracil, α-fluoro-β-alanine from 5'-dFUrd catabolism. nih.gov |

| Phenyl-substituted Acids | Mass Spectrometry, HPLC | Phenyllactic acid from phenylalanine metabolism. nih.gov |

| Hydroxylated/Demethylated Products | Mass Spectrometry, HPLC | 2- and 4-hydroxyphenylacetic acid from phenylalanine metabolism in Aspergillus niger. nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like amino acids. For chiral molecules such as 5-Fluoro-2-methoxy-DL-phenylalanine, HPLC methods are adapted to separate the D- and L-enantiomers, typically through the use of chiral derivatizing agents.

Chiral Separation Techniques (e.g., using Marfey's Reagent, FDAA, FLEC)

The separation of the enantiomers of this compound is achieved by converting the enantiomeric pair into diastereomers with distinct physicochemical properties. This is accomplished through pre-column derivatization with a chiral reagent.

Marfey's Reagent and its Analogs: Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for amino acids. nih.govrsc.orgoup.com It reacts with the primary amine group of the amino acid to form diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column. An advanced version of Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (l-FDLA), has also been developed and has shown higher sensitivity for the derivatized chiral amino acids. nih.gov The reaction of DL-5-Fluoro-2-methoxyphenylalanine with L-FDAA would result in the formation of two diastereomers: L-FDAA-D-5-Fluoro-2-methoxyphenylalanine and L-FDAA-L-5-Fluoro-2-methoxyphenylalanine. These diastereomers exhibit different retention times on a C18 column, allowing for their separation and subsequent quantification.

FLEC ( (+)-1-(9-Fluorenyl)ethyl Chloroformate): FLEC is another effective chiral derivatizing reagent that reacts with primary and secondary amines to form highly fluorescent diastereomeric carbamates. nih.govacs.orgacs.org The derivatization of this compound with (+)-FLEC yields diastereomers that can be resolved using reversed-phase HPLC with fluorescence detection, offering excellent sensitivity. rsc.org

A typical HPLC separation of the FLEC-derivatized enantiomers of 5-Fluoro-2-methoxyphenylalanine would be performed on a C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

| Compound | Retention Time (min) |

| (+)-FLEC-D-5-Fluoro-2-methoxyphenylalanine | 18.5 |

| (+)-FLEC-L-5-Fluoro-2-methoxyphenylalanine | 20.2 |

| Hypothetical retention times for illustrative purposes. |

Enantiomeric Detection and Quantification

Following chiral derivatization and HPLC separation, the detection and quantification of the diastereomers are performed. For derivatives of Marfey's reagent, UV detection at around 340 nm is typically employed. rsc.org FLEC derivatives are highly fluorescent and are detected with a fluorescence detector, which provides higher sensitivity and selectivity. acs.org

Quantification is achieved by constructing a calibration curve for each enantiomer using standards of known concentrations. researchgate.net The peak area of each separated diastereomer is proportional to its concentration in the sample. This allows for the determination of the enantiomeric excess (e.e.) or the ratio of the two enantiomers in a given sample.

| Concentration (µM) | Peak Area (L-enantiomer) | Peak Area (D-enantiomer) |

| 1 | 5,200 | 4,900 |

| 5 | 26,100 | 24,800 |

| 10 | 51,800 | 49,500 |

| 25 | 129,500 | 124,000 |

| 50 | 258,000 | 249,000 |

| Illustrative calibration data for FLEC-derivatized 5-Fluoro-2-methoxyphenylalanine enantiomers. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly valuable for the analysis of complex biological samples where co-eluting compounds can interfere with traditional detectors. nih.gov

For the analysis of this compound, the HPLC system separates the derivatized diastereomers as described above. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer can be operated in full-scan mode to identify the molecular ions of the derivatives or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantification. nih.gov

| Derivative | Precursor Ion (m/z) | Product Ion (m/z) |

| FLEC-D/L-5-Fluoro-2-methoxyphenylalanine | [M+H]+ | Fragment corresponding to FLEC |

| Marfey's-D/L-5-Fluoro-2-methoxyphenylalanine | [M+H]+ | Fragment corresponding to dinitrophenyl moiety |

| Hypothetical mass transitions for LC-MS/MS analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. researchgate.net For this compound, ¹H NMR and ¹³C NMR would provide information about the proton and carbon framework of the molecule.

Crucially, ¹⁹F NMR spectroscopy offers a highly sensitive and specific method for studying fluorinated compounds. nih.govnih.gov The fluorine atom in 5-Fluoro-2-methoxy-phenylalanine provides a unique spectroscopic handle. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a valuable probe for studying interactions of the molecule with biological targets such as proteins or enzymes. nih.gov Changes in the ¹⁹F chemical shift upon binding can provide information about the binding event and the nature of the interaction.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aromatic) | 6.8 - 7.5 |

| ¹H (aliphatic) | 3.0 - 4.5 |

| ¹H (methoxy) | ~3.8 |

| ¹³C (aromatic) | 110 - 160 |

| ¹³C (carbonyl) | ~175 |

| ¹⁹F | -110 to -125 (relative to CFCl₃) |

| Predicted NMR chemical shifts for 5-Fluoro-2-methoxyphenylalanine. |

Radioanalytical Methods for Labeled Analogues (e.g., ¹⁸F-labeling for Positron Emission Tomography research)

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into 5-Fluoro-2-methoxy-phenylalanine would create a valuable tracer for PET research, particularly in oncology and neuroscience. nih.gov

The synthesis of ¹⁸F-labeled 5-Fluoro-2-methoxy-L-phenylalanine would likely involve a nucleophilic substitution reaction on a suitable precursor molecule. nih.govnih.gov The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis and purification procedures. nih.gov Once synthesized, the ¹⁸F-labeled compound can be administered, and its uptake and distribution in the body can be monitored by a PET scanner. This approach would allow for the non-invasive study of the pharmacokinetics and target engagement of 5-Fluoro-2-methoxy-L-phenylalanine in living subjects. nih.gov The development of such radiotracers is crucial for advancing our understanding of the in vivo behavior of novel amino acid analogs. acs.org

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a phenylalanine derivative, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on 5-Fluoro-2-methoxy-DL-phenylalanine are not readily found, research on other phenylalanine-containing peptidomimetics highlights the utility of this approach. For instance, in the development of HIV-1 capsid binders, molecular docking has been used to elucidate the binding modes of novel phenylalanine derivatives. These simulations provide valuable information on the interactions between the ligand and the amino acid residues of the target protein, guiding the design of more potent inhibitors.

The insights from such studies on related compounds suggest that molecular docking of this compound would be instrumental in identifying its potential biological targets and optimizing its structure for enhanced binding affinity.

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including geometry, vibrational frequencies, and reactivity.

For fluorinated phenylalanine derivatives, DFT studies have been employed to understand the effects of fluorination on their conformational preferences and electronic properties. For example, studies on ortho-fluorinated diphenylalanines have utilized DFT to explore rotational profiles around key chemical bonds. acs.org These calculations help in understanding how the introduction of a fluorine atom, a highly electronegative element, influences the molecule's shape and energetic landscape. acs.org Such analyses are critical for predicting how the molecule will behave in a biological environment.

Applying DFT to this compound would allow for the detailed analysis of its electronic distribution, molecular orbitals, and reactivity indices, providing a fundamental understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. This method is particularly useful for understanding the flexibility of ligands and the dynamic nature of ligand-protein interactions.

MD simulations have been conducted on related compounds like p-fluoro-D,L-phenylalanine to study the motions of the aromatic ring. acs.org These studies have revealed that in addition to small-amplitude fluctuations, the phenyl ring undergoes 180° flips, and the rates of these motions can be quantified. acs.org Such dynamic behavior can be critical for a molecule's ability to bind to a target and exert a biological effect.

For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments and to simulate its interaction with potential biological targets, offering insights that are complementary to static docking studies. These simulations can reveal the stability of binding poses and the role of molecular flexibility in the binding process.

Computational Crystal Structure Prediction (applicable to related compounds)

Predicting the crystal structure of a molecule is a challenging but important task in materials science and pharmaceutical development, as the solid-state packing can influence properties like solubility and stability. While there is no specific information on the computational crystal structure prediction of this compound, the methodologies have been applied to related amino acids.

These computational approaches use the molecule's structure to generate and rank a multitude of possible crystal packing arrangements based on their energetic stability. For a molecule like this compound, such predictions would be valuable for understanding its solid-state properties, which are crucial for formulation and manufacturing.

Structure-Activity Relationship (SAR) Elucidation using Computational Tools

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational tools are integral to modern SAR investigations, enabling the analysis of large datasets and the development of predictive models.

In the context of fluorinated phenylalanines, computational SAR studies can help to identify the key structural features responsible for their biological effects. nih.gov For example, by comparing the activities of a series of related compounds with variations in the position and number of fluorine substituents, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized analogs, thereby accelerating the drug discovery process.

A computational SAR study of this compound and its analogs would involve generating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data to guide the design of more effective compounds.

Derivatives and Analogues: Design and Academic Exploration

Synthesis of Novel Substituted Derivatives and Analogues

The synthesis of fluorinated phenylalanine analogues is a key focus of academic and industrial research, with various methods developed to introduce fluorine into the aromatic ring. nih.govresearchgate.net While a specific synthesis for 5-Fluoro-2-methoxy-DL-phenylalanine is not detailed in the reviewed literature, the synthesis of the related isomer, 2-Fluoro-4-methoxy-DL-phenylalanine, has been described and provides a likely template for its preparation. This synthesis starts from 2-amino-4-nitrotoluene and proceeds through a series of reactions including diazotization, fluorination, and subsequent modifications to the phenyl ring to introduce the methoxy (B1213986) group, followed by the construction of the alanine (B10760859) side chain. acs.org

General strategies for creating substituted phenylalanine derivatives often involve the alkylation of protected glycine (B1666218) precursors or the use of organometallic cross-coupling reactions. nih.gov For instance, the synthesis of various fluorinated phenylalanine derivatives has been achieved through methods such as the alkylation of Ni(II) complexes of glycine Schiff bases or via palladium-catalyzed cross-coupling reactions. nih.gov These methods offer the flexibility to introduce a wide range of substituents onto the phenyl ring, allowing for the systematic exploration of structure-activity relationships.

Radiolabeled derivatives, particularly those containing Fluorine-18 (B77423), are of significant interest for use as tracers in Positron Emission Tomography (PET). The synthesis of these compounds often involves late-stage radiofluorination. nih.gov For example, 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine has been prepared by the direct fluorination of its non-radioactive precursor. nih.gov

Table 1: Examples of Synthesized Fluorinated Phenylalanine Analogues and Methods

| Compound | Synthetic Method Highlight | Reference |

| Pentafluoro-ʟ-phenylalanine | Alkylation of a benzophenone (B1666685) imine of a glycine ester. | nih.gov |

| 2-Fluoro- and 2,6-difluorophenylalanine derivatives | One-pot double alkylation of a chiral auxiliary. beilstein-journals.org | beilstein-journals.org |

| 4-Borono-2-[¹⁸F]fluoro-ᴅ,ʟ-phenylalanine | Direct radiofluorination of the corresponding boronic acid precursor. nih.gov | nih.gov |

| 2-Fluoro-4-methoxy-DL-phenylalanine | Multi-step synthesis starting from 2-amino-4-nitrotoluene. acs.org | acs.org |

Structure-Activity Relationship (SAR) Studies of Functional Modifications

The functional modification of phenylalanine with fluorine and other substituents is a cornerstone of structure-activity relationship (SAR) studies. The introduction of fluorine can lead to enhanced metabolic stability and altered binding affinities for enzymes and receptors. nih.gov Increasing the number of fluorine substitutions on the phenyl ring has been shown to linearly decrease the electrostatic potential for π-π interactions. nih.gov

While specific SAR studies for this compound are not available, research on related compounds provides valuable insights. For example, in a series of novel HIV-1 capsid binders based on phenylalanine-containing peptidomimetics, the phenylalanine core was found to be crucial for maintaining antiviral activity through hydrophobic interactions within the target protein. mdpi.com The introduction of difluoro-substituents on the phenyl ring was a key feature of the lead compound in these studies. mdpi.com

The position of the fluorine atom is critical. For instance, 2-fluoro-ʟ-phenylalanine derivatives are required for the synthesis of Gastrazole, a potent and selective cholecystokinin-2 (CCK2) receptor antagonist. nih.gov This highlights how specific substitution patterns are essential for achieving desired biological activities.

Peptide and Protein Conjugates of Fluorinated Phenylalanines

The incorporation of fluorinated phenylalanines into peptides is a widely used strategy to enhance their therapeutic properties. nih.govnih.gov Fluorination can increase the metabolic stability of peptides by making them more resistant to enzymatic degradation. researchgate.net The site-specific installation of fluorinated phenylalanine can be achieved through solid-phase peptide synthesis. nih.gov

The incorporation of these unnatural amino acids can influence protein folding, stability, and protein-protein interactions. nih.govresearchgate.net For example, the substitution of phenylalanine with a fluorinated analogue can modulate the stability of protein secondary structures like α-helices and β-sheets.

Radiolabeled peptide conjugates, particularly those labeled with ¹⁸F, are valuable tools for PET imaging. nih.gov However, the harsh conditions often required for direct C-¹⁸F bond formation are not suitable for sensitive biomolecules like peptides. nih.gov Therefore, indirect labeling methods using ¹⁸F-labeled prosthetic groups are often employed. nih.gov

Table 2: Applications of Fluorinated Phenylalanine in Peptides

| Application | Effect of Fluorination | Example Compound Class | Reference |

| Enhanced Metabolic Stability | Increased resistance to proteases. | Therapeutic peptides | researchgate.net |

| Modified Biological Activity | Altered receptor binding and enzyme inhibition. | Peptidomimetic drugs | mdpi.com |

| Protein Structure and Stability | Modulation of folding and protein-protein interactions. | Engineered proteins | nih.gov |

| PET Imaging | Enables in vivo tracking of peptides. | ¹⁸F-labeled peptide conjugates | nih.gov |

Prodrug Design and Evaluation in In Vitro Models

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govnih.gov For anticancer drugs like 5-fluorouracil (B62378) (5-FU), prodrugs have been designed to enhance oral bioavailability and reduce toxicity. nih.gov While no specific prodrugs of this compound are described in the literature, the principles of prodrug design are broadly applicable.

Amino acids and peptides are commonly used as promoieties in prodrug design. For example, peptide linkers that are substrates for specific enzymes overexpressed in tumors, such as prostate-specific antigen (PSA) or lysosomal enzymes, can be used to achieve targeted drug release. nih.gov

In vitro models are essential for the initial evaluation of prodrugs. These models typically involve incubating the prodrug in various biological media, such as plasma or cell homogenates, to assess its chemical and enzymatic stability. nih.gov For instance, a prodrug designed for hypoxia-targeted therapy would be evaluated for its stability under normal oxygen conditions (normoxia) and its activation under low oxygen conditions (hypoxia).

Emerging Research Avenues and Future Directions

Development of Novel and Stereoselective Synthetic Pathways

The synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine is documented, but the development of novel, efficient, and stereoselective synthetic routes remains a critical area for future research. Current methodologies likely rely on established multi-step procedures for creating non-canonical amino acids. However, the demand for enantiomerically pure L- and D- forms of such compounds for specific biological and pharmaceutical applications necessitates the exploration of more advanced synthetic strategies.

Future research will likely focus on asymmetric synthesis to selectively produce either the D- or L-enantiomer. Key areas of exploration could include:

Chiral Phase-Transfer Catalysis: This technique has proven effective for the asymmetric synthesis of various amino acids and could be adapted for the alkylation of a glycine-derived Schiff base with 5-fluoro-2-methoxybenzyl bromide.

Enzymatic Resolution: Utilizing enzymes such as aminoacylases or lipases to selectively resolve the racemic mixture of this compound could provide a green and highly efficient method for obtaining the pure enantiomers.

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of a dehydroamino acid precursor is another promising avenue for achieving high enantioselectivity.

Elucidation of Broader Biological Roles in Diverse Model Systems

The biological functions of this compound are largely unexplored, presenting a significant opportunity for future research. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring suggests several potential biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence electronic properties and potential interactions with biological targets.

Future investigations should aim to:

Incorporate into Peptides and Proteins: Studying the effects of incorporating this non-canonical amino acid into peptides and proteins can reveal its impact on structure, function, and stability. This could be particularly interesting for developing novel peptide-based therapeutics with enhanced properties.

Investigate as an Enzyme Inhibitor: Given its structural similarity to natural amino acids, this compound could act as an inhibitor of enzymes involved in amino acid metabolism or signaling pathways.

Explore Neurological Effects: Phenylalanine derivatives are known to have effects on the central nervous system. Research in neuronal cell cultures or animal models could uncover potential neuroactive properties of this compound.

Advanced Computational Modeling for Predictive Research and Drug Design Principles

Computational modeling offers a powerful tool to predict the behavior of this compound and guide future experimental research. Molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations can provide insights into its potential interactions with biological macromolecules and its intrinsic physicochemical properties.

Key areas for computational investigation include:

Docking Studies: Screening this compound against a library of protein targets to identify potential binding partners and predict binding affinities. This can help prioritize experimental studies.

QM/MM Simulations: For promising protein targets, combined quantum mechanics/molecular mechanics simulations can provide a highly detailed view of the binding interactions and the catalytic mechanism if the target is an enzyme.

These computational approaches can significantly accelerate the discovery of biological targets and the rational design of new drugs based on the this compound scaffold.

Exploration of New Derivative Chemistries for Academic Inquiry

The chemical structure of this compound provides a versatile platform for the synthesis of new derivatives with potentially unique properties. The amino and carboxyl groups can be readily modified to create a wide range of analogs for academic and potentially therapeutic exploration.

Future synthetic efforts could focus on:

Peptide Synthesis: Incorporating the amino acid into dipeptides, tripeptides, and larger peptide structures to study its influence on peptide conformation and biological activity.

N- and C-Terminal Modifications: Derivatizing the amino group with various protecting groups or acyl chains, and the carboxyl group into esters or amides, can modulate the compound's solubility, stability, and cell permeability.

Heterocyclic Derivatives: Exploring reactions to form heterocyclic structures incorporating the amino acid backbone could lead to novel chemical entities with distinct pharmacological profiles.

The systematic exploration of its derivative chemistry will be crucial for building a comprehensive understanding of the structure-activity relationships for this class of compounds.

Integration of Multi-Omics Data in Functional Characterization (in vitro/preclinical)

To gain a holistic understanding of the biological effects of this compound, future in vitro and preclinical studies should integrate multi-omics approaches. This would involve treating cells or model organisms with the compound and analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

A multi-omics strategy could reveal:

Pathways and Networks: Identifying the cellular pathways and molecular networks that are perturbed by the compound, providing clues to its mechanism of action.

Biomarkers of Effect: Discovering potential biomarkers that indicate the biological response to the compound, which could be valuable for future clinical development.

Off-Target Effects: A comprehensive omics analysis can help identify any unintended or off-target effects of the compound, which is crucial for safety assessment.

By combining these high-throughput technologies, researchers can build a detailed functional profile of this compound, paving the way for its potential translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-DL-phenylalanine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated phenylalanine derivatives typically involves nucleophilic substitution or catalytic fluorination. A general approach, adapted from similar compounds (e.g., 4-fluoro-DL-phenylalanine), includes:

- Step 1 : Starting with a methoxy-substituted phenylalanine precursor.

- Step 2 : Fluorination using polyfluorocarboxylic anhydrides or chloroanhydrides in dry dioxane with pyridine as a base (1.2 equiv.), stirred at room temperature overnight .

- Key Variables : Excess fluorinating agent (2 equiv.) ensures complete substitution. Post-reaction purification involves vacuum drying and trituration with water to remove unreacted reagents.

- Yield Optimization : Adjusting anhydride reactivity (e.g., n-C3F7 derivatives require chloroanhydrides) and solvent polarity can mitigate side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine position and purity (δ ~ -120 ppm for aromatic fluorines). ¹H NMR confirms methoxy (-OCH₃, δ ~3.8 ppm) and backbone protons.

- HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients resolve enantiomers and detect trace impurities .

- Elemental Analysis : Validates C, H, N, and F content (theoretical F%: ~8.2%).

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Protect from light and moisture in airtight containers at -20°C. Avoid proximity to oxidizers or strong acids/bases to prevent decomposition .

- Handling : Use gloves and fume hoods during weighing. Pre-dry solvents (e.g., DMSO, ethanol) to avoid hydrolysis of the methoxy group.

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

- Methodological Answer :

- Step 1 : Radiolabeling (¹⁴C or ³H) at the phenyl ring or methoxy group to track incorporation into proteins or metabolites.

- Step 2 : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Compare with 5-fluorouracil’s catabolism (thymidylate synthase inhibition) to hypothesize fluorinated byproducts .

- Contradictions : Discrepancies in metabolite profiles may arise from species-specific enzyme activity; validate using primary hepatocytes from multiple models.

Q. How to resolve contradictions in reported solubility data for fluorinated phenylalanine derivatives?

- Methodological Answer :

- Comparative Testing : Replicate solubility assays (e.g., shake-flask method) in DMSO, PBS (pH 7.4), and ethanol under controlled temperatures (25°C vs. 37°C).

- Data Validation : Cross-reference with structurally similar compounds (e.g., 3-methoxyphenyl isocyanate in shows pH-dependent solubility). Publish full experimental conditions (e.g., sonication time, particle size) to clarify discrepancies .

Q. What advanced chromatographic methods improve enantiomeric resolution of DL mixtures?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase.

- Method Development : Adjust flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) to optimize peak separation. Validate with circular dichroism (CD) to confirm enantiomer identity .

Q. What mechanistic insights can be gained from studying the reactivity of the methoxy group in fluorinated phenylalanine?

- Methodological Answer :

- Step 1 : Perform demethylation assays using BBr₃ in dichloromethane (-78°C, 2 h) to compare reaction rates with non-fluorinated analogs.

- Step 2 : Monitor intermediates via in situ IR (C-O stretch at ~1250 cm⁻¹) and DFT calculations (e.g., Gaussian 16) to model electron-withdrawing effects of fluorine on methoxy stability.

- Contradictions : Fluorine’s inductive effect may unexpectedly stabilize the methoxy group; replicate under inert atmospheres to rule out oxidative pathways .

Q. How to design toxicity assays for this compound in neuronal cell lines?

- Methodological Answer :

- In Vitro Models : Use SH-SY5Y neuroblastoma cells exposed to 0.1–10 mM compound for 24–72 h.

- Endpoints : Measure mitochondrial stress (MTT assay), ROS production (DCFDA probe), and apoptosis (caspase-3/7 activation). Compare with 4-fluoro-DL-phenylalanine ( ) to assess structure-toxicity relationships.

- Mitigation : Pre-treat cells with N-acetylcysteine (ROS scavenger) to test if toxicity is oxidative stress-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.